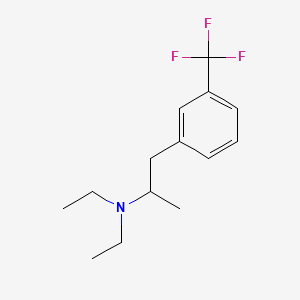

N,N-Diethyl-alpha-methyl-m-trifluoromethylphenethylamine

CAS No.: 74051-11-9

Cat. No.: VC3844543

Molecular Formula: C14H20F3N

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74051-11-9 |

|---|---|

| Molecular Formula | C14H20F3N |

| Molecular Weight | 259.31 g/mol |

| IUPAC Name | N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |

| Standard InChI | InChI=1S/C14H20F3N/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17/h6-8,10-11H,4-5,9H2,1-3H3 |

| Standard InChI Key | HXSLLQIYINIVQP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F |

| Canonical SMILES | CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name for this compound is N,N-diethyl-1-(3-(trifluoromethyl)phenyl)-2-propanamine.

Structural Features

-

Phenyl core: A benzene ring substituted with a -CF₃ group at position 3.

-

Ethylamine side chain: A two-carbon chain with a methyl group at the alpha position (C-2).

-

Diethylamino group: Terminal nitrogen bonded to two ethyl groups.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀F₃N |

| Molecular Weight | 259.31 g/mol |

| CAS Registry Number | 74051-11-9 |

| Key Functional Groups | Trifluoromethyl, tertiary amine |

The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic ring, affecting electrophilic substitution patterns . The tertiary amine confers basicity, with a predicted pKa of ~9.5–10.5 based on analogous structures .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a nucleophilic substitution reaction between alpha-methyl-3-trifluoromethylphenethyl chloride and diethylamine under controlled conditions:

Reaction Scheme:

Table 2: Reaction Conditions and Yield

| Parameter | Detail |

|---|---|

| Solvent | Isopropyl alcohol |

| Temperature | 100–120°C |

| Reaction Time | 12–14 hours |

| Yield | 48–50% (reported in analogous syntheses) |

Optimization Challenges

-

Steric hindrance: The alpha-methyl group reduces nucleophilic attack efficiency, necessitating prolonged reaction times .

-

Purification: Distillation under reduced pressure (25 mm Hg) is required to isolate the free base, with boiling points reported at 118–120°C .

Physical and Chemical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 2.28 (s, 6H, N(CH₂CH₃)₂), 2.52 (d, 2H, CH₂), 2.79 (tt, 1H, CH(CH₃)), 7.27–7.51 (m, aromatic H) .

-

¹³C NMR: Peaks for CF₃ (q, ~125 ppm) and quaternary carbons adjacent to the aromatic ring.

Reactivity and Stability

-

Hydrolysis Resistance: The -CF₃ group resists hydrolysis under acidic conditions, unlike esters or amides .

-

Cope Elimination: Analogous trifluoromethylphenethylamines undergo thermal elimination to form styrenes, with deuterium isotope effects (KIEs) studied for mechanistic insights .

Table 3: Comparative Kinetic Isotope Effects (KIEs)

| Substituent | KIE (k_H/k_D) | Temperature (°C) |

|---|---|---|

| -OCH₃ | 1.12 | 80 |

| -CF₃ | 1.25 | 120 |

| -H | 1.18 | 100 |

Data adapted from deuterium studies on related compounds .

Applications and Research Significance

Mechanistic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume